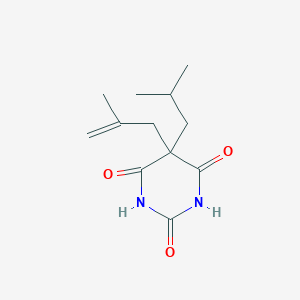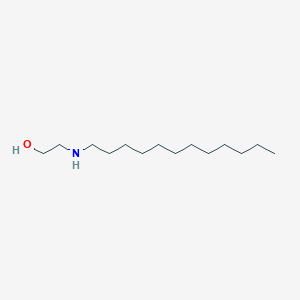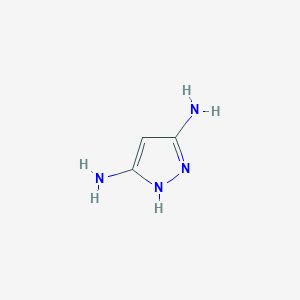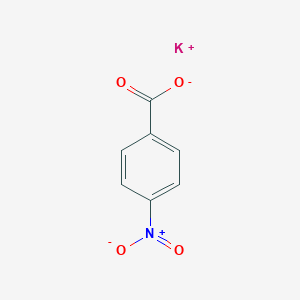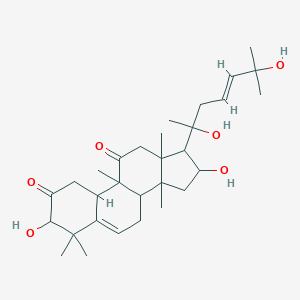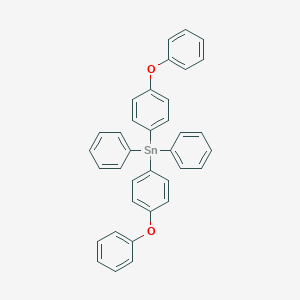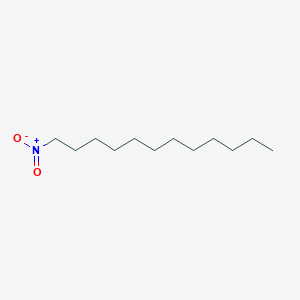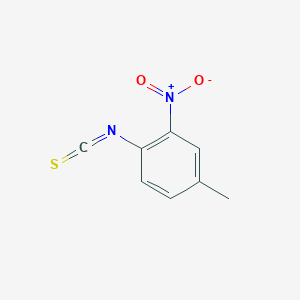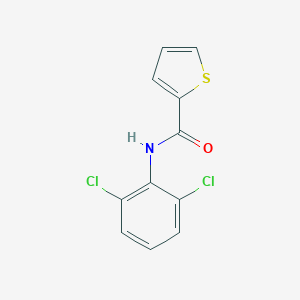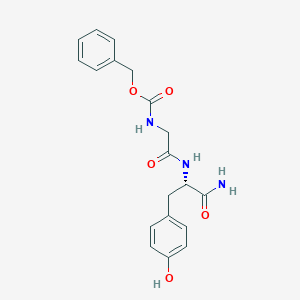![molecular formula C16H14S B100290 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole CAS No. 18428-06-3](/img/structure/B100290.png)
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole, also known as TNBT, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and environmental chemistry. TNBT is a heterocyclic compound that contains both naphthalene and benzothiophene rings, and it possesses unique physicochemical and biological properties that make it an attractive target for research.
Mécanisme D'action
The exact mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole as an anticancer agent is not fully understood. However, it is believed that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exerts its cytotoxic effects by inducing DNA damage, disrupting the cell cycle, and activating apoptotic pathways. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell survival and proliferation.
Effets Biochimiques Et Physiologiques
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been shown to modulate the expression of various genes and proteins that are involved in cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has several advantages as a research tool, including its high potency, selectivity, and low toxicity. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole is also relatively easy to synthesize and can be modified to generate analogs with different properties. However, 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has some limitations, such as its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole research, including the development of more potent and selective analogs, the investigation of the mechanism of action of 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole in more detail, and the exploration of its potential applications in other fields, such as materials science and environmental chemistry. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole also has the potential to be used in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole can be synthesized through several methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Cu-catalyzed C-N coupling reaction, and the Friedel-Crafts reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction is the most commonly used method for 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole synthesis, which involves the reaction between 2-bromo-1-naphthol and 2-mercaptobenzothiazole in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
Numéro CAS |
18428-06-3 |
|---|---|
Nom du produit |
8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole |
Formule moléculaire |
C16H14S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
8,9,10,11-tetrahydronaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10H,3-4,7-8H2 |
Clé InChI |
WVSAPERRKOUZPV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43 |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)C=CC4=CC=CC=C43 |
Synonymes |
8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



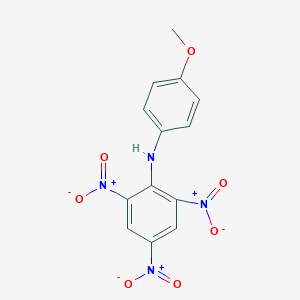
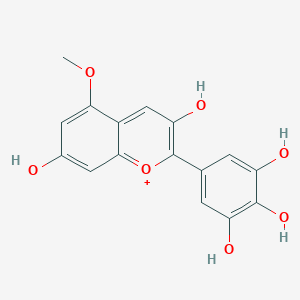
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
